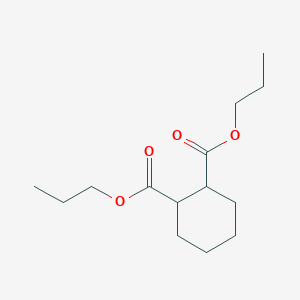
Dipropyl cyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates. This compound is characterized by its cyclohexane ring structure with two carboxylate groups attached at the 1 and 2 positions, and each carboxylate group is esterified with a propyl group. It is used primarily as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process. The reaction can be represented as follows:
Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid CatalystDipropyl cyclohexane-1,2-dicarboxylate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water from the reaction mixture, driving the reaction to completion.
化学反应分析
Types of Reactions
Dipropyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield cyclohexane-1,2-dicarboxylic acid and propanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and propanol.
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
科学研究应用
Dipropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a plasticizer.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.
作用机制
The primary mechanism of action of dipropyl cyclohexane-1,2-dicarboxylate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have a specific biological target but rather exerts its effects through physical interactions with polymer matrices.
相似化合物的比较
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
- Diethylhexyl phthalate (DEHP)
- Diisononyl phthalate (DINP)
Uniqueness
Dipropyl cyclohexane-1,2-dicarboxylate is unique in its specific ester groups, which confer distinct physical and chemical properties compared to other plasticizers. For example, it may offer different levels of flexibility, durability, and compatibility with various polymers. Unlike phthalate-based plasticizers, cyclohexane dicarboxylates are often considered to have lower toxicity and environmental impact.
属性
CAS 编号 |
65646-25-5 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
dipropyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h11-12H,3-10H2,1-2H3 |
InChI 键 |
AGEFUZCBLJQXIA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1CCCCC1C(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)







![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)

